molecular formula C21H18N2O3S B1670929 Dptip CAS No. 351353-48-5

Dptip

カタログ番号 B1670929
CAS番号: 351353-48-5
分子量: 378.4 g/mol
InChIキー: JMXVHYPSBANVAQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DPTIP (2,6-Dimethoxy-4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]phenol) is a potent and selective inhibitor of sphingomyelin phosphodiesterase (N-SMase2) with an IC50 of 30 nM . It does not inhibit related enzymes such as alkaline phosphatase, phosphomonoesterase, or acid sphingomyelinase . DPTIP has been shown to inhibit the release of extracellular vesicles (EVs) in primary astrocyte cultures and in vivo .


Molecular Structure Analysis

The molecular formula of DPTIP is C21H18N2O3S . It has a molecular weight of 378.45 .


Physical And Chemical Properties Analysis

DPTIP is a solid substance that is soluble up to 100 mM in DMSO . .

科学的研究の応用

Antiviral Activity Against Flaviviruses

  • Scientific Field: Virology
  • Summary of Application: DPTIP has been found to have potent antiviral activity against flaviviruses such as Zika virus (ZIKV), Dengue virus (DENV), and West Nile virus (WNV). It acts as a non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2), a host factor essential for the viral replication cycle .
  • Methods of Application: The antiviral activity of DPTIP was determined against WNV and ZIKV viruses. Computational studies were carried out to unravel the allosteric binding site of DPTIP in nSMase2 and the details of the interaction .
  • Results or Outcomes: DPTIP showed potent antiviral activity with half-maximal effective concentrations (EC50) of 0.26 µM for WNV and 1.56 µM for ZIKV. The studies revealed that DPTIP could block the DK switch in nSMase2 .

Regulation of Astrocyte-Peripheral Immune Communication Following Brain Inflammation

  • Scientific Field: Neurology
  • Summary of Application: DPTIP, a potent brain penetrant neutral sphingomyelinase 2 inhibitor, has been found to regulate astrocyte-peripheral immune communication following brain inflammation .
  • Methods of Application: DPTIP was identified through a high throughput screening campaign of >365,000 compounds against human nSMase2. It was found to be a potent (IC50 30 nM), selective, metabolically stable, and brain penetrable nSMase2 inhibitor .
  • Results or Outcomes: DPTIP dose-dependently inhibited extracellular vesicle (EV) release in primary astrocyte cultures. In a mouse model of brain injury, DPTIP potently inhibited IL-1β-induced astrocyte-derived EV release. This inhibition led to a reduction of cytokine upregulation in the liver and attenuation of the infiltration of immune cells into the brain .

Enhancement of Pharmacokinetic Properties

  • Scientific Field: Pharmacology
  • Summary of Application: DPTIP has been conjugated to a hydroxyl-PAMAM dendrimer delivery system to enhance its pharmacokinetic properties, creating dendrimer-DPTIP (D-DPTIP) .
  • Methods of Application: DPTIP was conjugated to a hydroxyl-PAMAM dendrimer delivery system. The resulting compound, D-DPTIP, was then tested in an acute brain injury model .
  • Results or Outcomes: Orally administered D-DPTIP significantly reduced the intra-striatal IL-1β-induced increase in plasma extracellular vesicles (EVs) up to 72 hours post-dose, while oral DPTIP had a limited effect .

Safety And Hazards

DPTIP is intended for research use only and not for human or veterinary use . In case of contact with skin or eyes, or if inhaled or swallowed, appropriate first aid measures should be taken . It is recommended to use full personal protective equipment and avoid breathing vapors, mist, dust, or gas .

将来の方向性

DPTIP has shown promise in regulating astrocyte-peripheral immune communication following brain inflammation . Future research could focus on further optimizing DPTIP for specific therapeutic purposes . For instance, one study mentioned the conjugation of DPTIP to hydroxyl-PAMAM-dendrimer nanoparticles to improve brain delivery . This approach showed robust inhibition of the spread of pTau in an AAV-pTau propagation model .

特性

IUPAC Name

2,6-dimethoxy-4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-25-15-11-14(12-16(26-2)20(15)24)21-22-18(13-7-4-3-5-8-13)19(23-21)17-9-6-10-27-17/h3-12,24H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXVHYPSBANVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dptip

CAS RN

351353-48-5
Record name 2,6-dimethoxy-4-[5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dptip
Reactant of Route 2
Reactant of Route 2
Dptip
Reactant of Route 3
Dptip
Reactant of Route 4
Dptip
Reactant of Route 5
Reactant of Route 5
Dptip
Reactant of Route 6
Reactant of Route 6
Dptip

Citations

For This Compound
101
Citations
C Rojas, E Barnaeva, AG Thomas, X Hu, N Southall… - Scientific reports, 2018 - nature.com
… DPTIP. Mice were given DPTIP (10 mg/kg IP) and plasma and brain levels of DPTIP were … DPTIP peak concentration in both plasma and brain was at 0.5 h (C max plasma = 11.6 ± …
Number of citations: 42 www.nature.com
A Pal, S Gori, S Yoo, AG Thomas, Y Wu… - Journal of medicinal …, 2022 - ACS Publications
… stability of DPTIP, we aimed to advance DPTIP by optimizing its … , and target engagement of DPTIP prodrugs. These were … Among the series of DPTIP-prodrugs synthesized and …
Number of citations: 3 pubs.acs.org
H Álvarez-Fernández, P Mingo-Casas… - International Journal of …, 2022 - mdpi.com
… (Figure 1), we centered our attention on DPTIP as the most suitable for our study based on … DPTIP derivatives [27]. Here, we report on the antiviral activity of the nSMase2 inhibitor DPTIP …
Number of citations: 1 www.mdpi.com
C Tallon, BJ Bell, A Sharma, A Pal, MM Malvankar… - Pharmaceutics, 2022 - mdpi.com
… We further evaluated the drug release profile of the D-DPTIP conjugate to estimate the release of free DPTIP under physiological and endosomal conditions. To mimic the physiological …
Number of citations: 5 www.mdpi.com
M Huang, C Tallon, X Zhu, KDJ Huizar, S Picciolini… - Pharmaceutics, 2023 - mdpi.com
… We showed that dendrimer-conjugated DPTIP (D–DPTIP) robustly inhibited the spread of pTau in an AAV-pTau propagation model. To further evaluate its efficacy, we tested D-…
Number of citations: 9 www.mdpi.com
DE Tsaopoulos, CN Maganaris, V Baltzopoulos - Journal of biomechanics, 2007 - Elsevier
The purpose of this study was to examine the relations between patellar tendon moment arm length and several relevant anthropometric characteristics of 22 healthy men. The patellar …
Number of citations: 37 www.sciencedirect.com
O Stepanek, N Hin, AG Thomas, RP Dash, J Alt… - European journal of …, 2019 - Elsevier
… of DPTIP with the primary focus on determining the key pharmacophore required for potent nSMase2 inhibition. Since DPTIP … profile of DPTIP derivatives as potent nSMase2 inhibitors. …
Number of citations: 10 www.sciencedirect.com
C Tallon, BJ Bell, M Malvankar… - Alzheimer's & …, 2022 - Wiley Online Library
… , we conjugated DPTIP to a brain-targeting hydroxyl-dendrimer delivery system (D-DPTIP) and … We then chronically administered PDDC and D-DPTIP to PS19 transgenic mice and WT …
R Rais, C Tallon, B Bell, A Sharma, A Pal, A Thomas… - 2023 - Springer
… While promising, DPTIP had limitations of poor pharmacokinetics … We conjugated DPTIP to a brain targeting hydroxyl-… seeded into the hippocampus, oral D-DPTIP (dosed 3 × weekly) …
Number of citations: 0 link.springer.com
J Jayabharathi, V Thanikachalam, N Srinivasan… - Journal of …, 2011 - Springer
… In order to support the ESIPT mechanism in dpip (3) and dptip(4), we calculated the electron density for the keto and enol isomers of the dpip (3) and dptip(4) by DFT in both the ground …
Number of citations: 35 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。